Stereochemically Defined trans-Cyclopropane Architecture vs. Achiral Regioisomer for eNOS Modulator Synthesis
CAS 918305-74-5 possesses a defined (1S,2R)-rel trans stereochemistry across the cyclopropane ring, with the amine and pyridyl substituents on opposite faces, as confirmed by its canonical SMILES notation (Cl.Cl.N[C@H]1C[C@@H]1C1=CC=C(Br)N=C1) . In contrast, the achiral regioisomer 1-(6-bromopyridin-3-yl)cyclopropan-1-amine (CAS 1060811-36-0) bears the amine directly on the cyclopropane carbon attached to the pyridine ring, producing a geminal substitution pattern with no trans stereochemical relationship . The trans configuration in CAS 918305-74-5 is a required structural feature in Sanofi-Aventis patent families (e.g., WO-2007000248-A1 and WO-2008080511-A1) claiming heteroaryl-substituted amides as eNOS transcription modulators, where the cyclopropane linker stereochemistry is explicitly specified in Markush structures for pharmacological activity [1][2].
| Evidence Dimension | Stereochemical configuration of the cyclopropane ring |
|---|---|
| Target Compound Data | (1S,2R)-rel trans configuration; SMILES: N[C@H]1C[C@@H]1C1=CC=C(Br)N=C1; Molecular weight: 285.99 g/mol (dihydrochloride salt) |
| Comparator Or Baseline | 1-(6-bromopyridin-3-yl)cyclopropan-1-amine (CAS 1060811-36-0): achiral geminal substitution; Molecular weight: 213.07 g/mol (free base); no trans stereochemical relationship |
| Quantified Difference | Qualitative difference: trans stereochemistry present vs. absent; this is a binary structural requirement in the eNOS modulator patent pharmacophore |
| Conditions | Patent structural specifications per WO-2007000248-A1 and WO-2008080511-A1 (Sanofi-Aventis) for heteroaryl-substituted amide eNOS modulators |
Why This Matters
The trans stereochemistry is a non-negotiable pharmacophoric requirement in the Sanofi-Aventis eNOS modulator patent families; procurement of the achiral regioisomer will fail to generate patent-compliant lead compounds.
- [1] PubChem. (2005). Patent WO-2007000248-A1: Heteroaryl-substituted amides comprising an unsaturated or cyclic linker group, and their use as pharmaceuticals. Assignee: Sanofi-Aventis Deutschland. Priority Date: 2005-06-28. View Source
- [2] Google Patents. (2009). WO-2008080511-A1: Heteroarylcyclopropanecarboxamides and their use as pharmaceuticals. Assignee: Sanofi. Priority Date: 2007-12-08. View Source
